N-{2-[(1-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-1-oxobutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide
Description
N~2~-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a methoxybenzoyl group, and a hydrazino carbonyl group, making it a unique molecule with diverse chemical properties.
Properties
Molecular Formula |
C24H24N4O6 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[2-[[1-[2-(4-methoxybenzoyl)hydrazinyl]-1-oxobutan-2-yl]carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H24N4O6/c1-3-18(23(31)28-27-21(29)15-10-12-16(33-2)13-11-15)25-22(30)17-7-4-5-8-19(17)26-24(32)20-9-6-14-34-20/h4-14,18H,3H2,1-2H3,(H,25,30)(H,26,32)(H,27,29)(H,28,31) |
InChI Key |
LOBDOQXYKAHAON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NNC(=O)C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxybenzoyl Hydrazine: This step involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate under reflux conditions to form 4-methoxybenzoyl hydrazine.
Coupling with Propyl Isocyanate: The 4-methoxybenzoyl hydrazine is then reacted with propyl isocyanate to form the intermediate compound.
Formation of the Final Product: The intermediate is further reacted with 2-furoyl chloride in the presence of a base such as triethylamine to yield the final product, N2-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with hydrophobic pockets in proteins, while the hydrazino carbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N~2~-(2-{[(1-{[2-(4-METHYLPHENOXY)ACETYL]HYDRAZINO}CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE: Similar structure but with a methylphenoxy group instead of a methoxybenzoyl group.
N~2~-(2-{[(1-{[2-(4-CHLOROBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE: Contains a chlorobenzoyl group instead of a methoxybenzoyl group.
Uniqueness
N~2~-(2-{[(1-{[2-(4-METHOXYBENZOYL)HYDRAZINO]CARBONYL}PROPYL)AMINO]CARBONYL}PHENYL)-2-FURAMIDE is unique due to the presence of the methoxybenzoyl group, which can enhance its hydrophobic interactions and potentially increase its binding affinity to certain molecular targets. This uniqueness can lead to distinct biological activities compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
